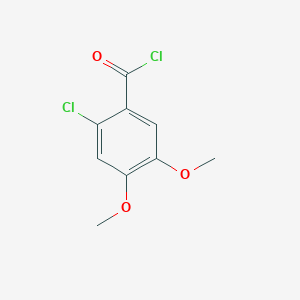

2-Chloro-4,5-dimethoxybenzoyl chloride

Descripción

2-Chloro-4,5-dimethoxybenzoyl chloride is a benzoyl chloride derivative characterized by a chlorine atom at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions on the aromatic ring. This compound is an electrophilic reagent widely used in organic synthesis, particularly for introducing the 2-chloro-4,5-dimethoxybenzoyl moiety into target molecules. Its reactivity stems from the acyl chloride group, which readily undergoes nucleophilic substitution or acylation reactions.

Propiedades

Fórmula molecular |

C9H8Cl2O3 |

|---|---|

Peso molecular |

235.06 g/mol |

Nombre IUPAC |

2-chloro-4,5-dimethoxybenzoyl chloride |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3 |

Clave InChI |

CPGMCTHYAQWZTK-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C(=C1)C(=O)Cl)Cl)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-Chloro-4,5-difluoro-benzoyl Chloride (CAS 121872-95-5)

Structural Differences : Replaces methoxy groups at positions 4 and 5 with fluorine atoms.

Reactivity and Applications :

- The electron-withdrawing fluorine substituents enhance the electrophilicity of the acyl chloride group compared to methoxy groups, accelerating nucleophilic substitution reactions .

- Used in synthesizing fluorinated polymers and dyes, leveraging fluorine’s unique electronic and steric properties .

Biological Activity : Demonstrates antimicrobial and antifungal properties, with cytotoxic effects on cancer cells, likely due to fluorine’s bioactivity-enhancing characteristics .

4-Chloro-2,5-dimethoxyphenethylamine (2C-C)

Structural Differences : A phenethylamine derivative with chloro (4-position) and methoxy (2,5-positions) groups.

Reactivity and Applications :

- Functions as a psychoactive designer drug (2C series), unlike the benzoyl chloride, which is non-bioactive in this context .

- The amine group enables interactions with serotonin receptors, highlighting how functional group positioning (e.g., 4-chloro vs. 2-chloro) dictates biological activity .

2-Chloro-4,6-dimethoxy-1,3,5-triazine

Structural Differences : A triazine ring with chloro (2-position) and methoxy (4,6-positions) groups.

Reactivity and Applications :

- The electron-deficient triazine ring enhances the leaving-group ability of the chlorine atom, making it highly reactive in coupling reactions (e.g., peptide synthesis) .

- Used as a condensing agent for forming amides, esters, and oxazolines, contrasting with benzoyl chloride’s role in acylation .

| Property | 2-Chloro-4,5-dimethoxybenzoyl Chloride | 2-Chloro-4,6-dimethoxy-1,3,5-triazine |

|---|---|---|

| Aromatic System | Benzene | 1,3,5-Triazine |

| Key Reactivity | Acyl substitution | Nucleophilic substitution (triazine ring) |

| Applications | Acylation reactions | Coupling reagent for peptides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.